molecular formula C14H14N2O4S2 B2650193 2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide CAS No. 896297-38-4

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2650193
CAS No.: 896297-38-4
M. Wt: 338.4
InChI Key: PUGXXJMKHSLUQP-UHFFFAOYSA-N
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Description

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a benzamido group, and a methanesulfonyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactionsThe methanesulfonyl group is then introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The methanesulfonyl group may play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methanesulfonylphenylamino)-N-methylthiophene-3-carboxamide
  • 2-(3-methanesulfonylbenzamido)-N-ethylthiophene-3-carboxamide

Uniqueness

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-2-[(3-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-15-13(18)11-6-7-21-14(11)16-12(17)9-4-3-5-10(8-9)22(2,19)20/h3-8H,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXXJMKHSLUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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